molecular formula C7H14ClNO4 B555608 Dimethyl D-Glutamate Hydrochloride CAS No. 27025-25-8

Dimethyl D-Glutamate Hydrochloride

Cat. No.: B555608
CAS No.: 27025-25-8
M. Wt: 175,18*36,45 g/mole
InChI Key: MFUPLHQOVIUESQ-NUBCRITNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl D-Glutamate Hydrochloride is synthesized through the esterification of D-glutamic acid with methanol in the presence of hydrochloric acid. The reaction typically involves refluxing D-glutamic acid with methanol and hydrochloric acid, followed by purification to obtain the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl D-Glutamate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted and reduced derivatives of this compound, which have different applications in research and industry .

Scientific Research Applications

Dimethyl D-Glutamate Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Dimethyl D-Glutamate Hydrochloride is unique due to its D-configuration, which imparts specific stereochemical properties that are important in certain biochemical and pharmaceutical applications. Its ability to interact with specific enzymes and receptors makes it a valuable tool in scientific research .

Biological Activity

Dimethyl D-glutamate hydrochloride (DMG-HCl) is a derivative of D-glutamic acid, which has garnered attention for its biological activity and potential therapeutic applications. This article explores the biological properties, mechanisms of action, and relevant research findings associated with DMG-HCl.

  • Chemical Formula : C7_7H14_{14}ClNO4_4
  • Molecular Weight : 195.64 g/mol
  • CAS Number : 12917567

This compound is characterized by its two methyl groups attached to the nitrogen of the glutamate backbone, which influences its solubility and biological interactions.

1. Metabolism and Enzymatic Activity

Recent studies have highlighted the role of D-glutamate in mammalian metabolism. Notably, a mitochondrial protein identified as 9030617O03Rik has been shown to possess D-glutamate cyclase activity, converting D-glutamate into 5-oxo-D-proline. This enzymatic conversion is significant as it indicates a metabolic pathway for D-glutamate in mammals, suggesting that DMG-HCl may influence similar pathways due to its structural similarity to D-glutamate .

2. Neuroprotective Effects

D-glutamate has been implicated in various neurological functions, including neuroprotection. In vitro studies suggest that DMG-HCl may exhibit neuroprotective properties by modulating glutamatergic signaling pathways. The presence of D-glutamate in stressed E. coli has been linked to cellular stress responses, indicating that DMG-HCl could play a role in cellular adaptation mechanisms under stress conditions .

Case Studies and Experimental Data

A series of experiments have been conducted to assess the biological activity of DMG-HCl:

  • Study on Heart Failure Models : Research involving 9030617O03Rik-deficient mice showed elevated levels of D-glutamate in heart tissues, suggesting a potential link between DMG-HCl and cardiac health. The study found that decreased expression of the D-glutamate cyclase correlated with heart failure, indicating a critical role for D-glutamate metabolism in cardiac function .
  • Stress-Induced Production : Another study observed that E. coli under stress conditions produced higher levels of D-glutamate compared to control samples. This finding suggests that DMG-HCl may enhance stress response mechanisms in cells, potentially offering insights into its use as a therapeutic agent .

Data Tables

Study Findings Implications
Heart Failure ModelElevated D-glutamate levels in deficient micePotential cardiac protective roles of DMG-HCl
E. coli Stress StudyIncreased production of D-glutamate under stressPossible enhancement of cellular stress responses

The biological activity of DMG-HCl is thought to involve several mechanisms:

  • Modulation of Glutamatergic Signaling : By acting as an analog to glutamate, DMG-HCl may influence neurotransmitter dynamics within the central nervous system.
  • Enzymatic Interactions : As a substrate for various enzymes involved in amino acid metabolism, DMG-HCl could affect pathways related to energy production and cellular stress responses.

Properties

IUPAC Name

dimethyl (2R)-2-aminopentanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4.ClH/c1-11-6(9)4-3-5(8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUPLHQOVIUESQ-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601044887
Record name Dimethyl D-glutamate hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27025-25-8
Record name D-Glutamic acid, 1,5-dimethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27025-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl D-glutamate hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl D-glutamate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601044887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dimethyl (2R)-2-aminopentanedioate hydrochloride
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Record name DIMETHYL D-GLUTAMATE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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